molecular formula C21H24Cl2N2O B12483234 N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-3-ethoxypropan-1-amine

N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-3-ethoxypropan-1-amine

Cat. No.: B12483234
M. Wt: 391.3 g/mol
InChI Key: BRSVUUNRYBUDBP-UHFFFAOYSA-N
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Description

({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(3-ETHOXYPROPYL)AMINE: is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural components, holds promise in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives typically involves the construction of the indole ring followed by functionalization at various positions. Common synthetic routes include Fischer indole synthesis, Bartoli indole synthesis, and the use of transition metal-catalyzed reactions . Specific reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired substitution pattern on the indole ring.

Industrial Production Methods: Industrial production of indole derivatives often employs scalable methods such as continuous flow synthesis and the use of automated reactors. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can be used to modify the indole ring or its substituents.

    Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation can lead to the formation of indole-2-carboxylic acid, while halogenation can produce 5-bromoindole .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H24Cl2N2O

Molecular Weight

391.3 g/mol

IUPAC Name

N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C21H24Cl2N2O/c1-2-26-11-5-10-24-13-17-15-25(21-7-4-3-6-19(17)21)14-16-8-9-18(22)12-20(16)23/h3-4,6-9,12,15,24H,2,5,10-11,13-14H2,1H3

InChI Key

BRSVUUNRYBUDBP-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CN(C2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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